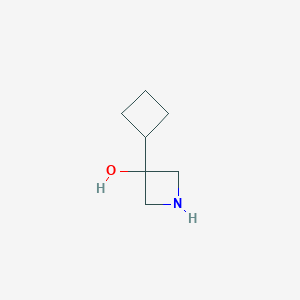

3-Cyclobutylazetidin-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-cyclobutylazetidin-3-ol |

InChI |

InChI=1S/C7H13NO/c9-7(4-8-5-7)6-2-1-3-6/h6,8-9H,1-5H2 |

InChI Key |

HRPBDLJQDPPYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CNC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Cyclobutylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3-Cyclobutylazetidin-3-ol, a novel functionalized azetidine with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document details a robust, three-step synthetic route based on established and analogous chemical transformations. The synthesis commences with the preparation of the key intermediate, N-Boc-azetidin-3-one, via the oxidation of commercially available N-Boc-3-hydroxyazetidine. The core cyclobutyl moiety is introduced through a nucleophilic Grignard addition to the azetidinone. The final step involves the deprotection of the azetidine nitrogen to yield the target compound. This guide provides detailed experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthetic workflow to aid researchers in the practical synthesis of this and structurally related compounds.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to impart desirable physicochemical properties to lead compounds. The incorporation of a cyclobutyl group at the 3-position, along with a hydroxyl functionality, offers a three-dimensional exit vector that can be crucial for modulating biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of a feasible synthetic route to this compound, a molecule not yet described in the scientific literature.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, beginning with the readily available N-Boc-3-hydroxyazetidine.

Overall Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols & Data

Step 1: Synthesis of N-Boc-azetidin-3-one

The initial step involves the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone. A common and effective method for this transformation is the Swern oxidation or a TEMPO-catalyzed oxidation.

Experimental Protocol (TEMPO-catalyzed Oxidation):

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), a 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 to 5 °C. A mixture of potassium bicarbonate (104 g) and sodium hypochlorite (86 g, 12% aqueous solution) in water (389 mL) is then slowly added, and the reaction is stirred for 30 minutes. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

| Parameter | Value | Reference |

| Starting Material | N-Boc-3-hydroxyazetidine | [1] |

| Key Reagents | TEMPO, NaClO, KBr, KHCO₃ | [1] |

| Solvent | Dichloromethane, Water | [1] |

| Reaction Temperature | -15 to 5 °C | [1] |

| Reaction Time | 0.5 - 2 hours | [1] |

| Typical Yield | 85-95% | [1] |

Step 2: Grignard Reaction with Cyclobutylmagnesium Bromide

The second step is the nucleophilic addition of a cyclobutyl group to the ketone of N-Boc-azetidin-3-one. This is achieved using a Grignard reagent, cyclobutylmagnesium bromide, which can be prepared from cyclobutyl bromide and magnesium metal in an ethereal solvent.

Experimental Protocol (Grignard Reaction):

In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.

To this freshly prepared cyclobutylmagnesium bromide solution, a solution of N-Boc-azetidin-3-one in anhydrous diethyl ether is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-3-cyclobutylazetidin-3-ol, can be purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | N-Boc-azetidin-3-one | [2][3] |

| Key Reagents | Cyclobutyl bromide, Magnesium | [2][3] |

| Solvent | Anhydrous Diethyl Ether | [2][3] |

| Reaction Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 2 - 6 hours | [4] |

| Analogous Yield | 60-88% | [4] |

Step 3: Deprotection of N-Boc-3-cyclobutylazetidin-3-ol

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, this compound. This is typically achieved under acidic conditions.

Experimental Protocol (TFA Deprotection):

N-Boc-3-cyclobutylazetidin-3-ol is dissolved in dichloromethane. Trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and basified with a strong base (e.g., NaOH) to a pH > 12. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.

| Parameter | Value | Reference |

| Starting Material | N-Boc-3-cyclobutylazetidin-3-ol | [5][6] |

| Key Reagents | Trifluoroacetic Acid (TFA) | [5] |

| Solvent | Dichloromethane | [5] |

| Reaction Temperature | 0 °C to room temperature | [5] |

| Reaction Time | 1 - 3 hours | [5] |

| Typical Yield | 80-95% | [5][7] |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a well-reasoned and experimentally supported synthetic route for the preparation of this compound. By leveraging established methodologies for the oxidation of N-Boc-3-hydroxyazetidine, Grignard addition of a cyclobutyl moiety, and subsequent N-Boc deprotection, this guide provides a clear and actionable pathway for researchers. The detailed protocols, tabulated data from analogous reactions, and workflow visualization serve as a valuable resource for the synthesis of this novel compound and can be adapted for the preparation of a library of related 3-substituted azetidin-3-ols for applications in drug discovery and development.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doubtnut.com [doubtnut.com]

- 3. doubtnut.com [doubtnut.com]

- 4. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3-Cyclobutylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Cyclobutylazetidin-3-ol is limited in publicly available scientific literature. This guide is a comprehensive overview based on the established chemical principles of azetidine chemistry, the known properties of analogous 3-substituted azetidin-3-ols, and predictive models. All quantitative data presented should be considered as estimations and require experimental validation.

Introduction

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyclobutyl group and a hydroxyl group at the 3-position. The strained azetidine ring, combined with the stereochemical complexity of the tertiary alcohol and the lipophilic cyclobutyl moiety, makes this molecule an intriguing building block for medicinal chemistry and drug discovery. Azetidine-containing compounds are of significant interest due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, to lead compounds. This guide provides a detailed overview of the anticipated chemical properties, a plausible synthetic approach, and the expected reactivity of this compound.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.3 Ų |

| Boiling Point | Estimated: 200-220 °C (at 760 mmHg) |

| Melting Point | Estimated: 60-80 °C |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for this compound. These are crucial for the identification and characterization of the compound.

| Spectroscopy | Expected Chemical Shifts / Signals |

| ¹H NMR | Azetidine protons (CH₂): ~3.0-3.8 ppm (multiplets).Cyclobutyl methine proton (CH): ~2.0-2.5 ppm (multiplet).Cyclobutyl methylene protons (CH₂): ~1.6-2.2 ppm (multiplets).Hydroxyl proton (OH): Broad singlet, variable chemical shift.Amine proton (NH): Broad singlet, variable chemical shift. |

| ¹³C NMR | Quaternary carbon (C-OH): ~65-75 ppm.Azetidine carbons (CH₂): ~45-55 ppm.Cyclobutyl methine carbon (CH): ~40-50 ppm.Cyclobutyl methylene carbons (CH₂): ~15-30 ppm. |

| IR (Infrared) | O-H stretch: Broad peak around 3300-3400 cm⁻¹.N-H stretch: Peak around 3300-3500 cm⁻¹.C-N stretch: Peak around 1100-1200 cm⁻¹.C-O stretch: Peak around 1050-1150 cm⁻¹. |

| Mass Spec. | [M+H]⁺: m/z = 128.1070 |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to 3-substituted azetidin-3-ols involves the reaction of an N-protected azetidin-3-one with an organometallic reagent. The following section details a generalized experimental protocol for the synthesis of this compound.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps: the preparation of an N-protected azetidin-3-one, followed by the nucleophilic addition of a cyclobutyl organometallic reagent.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 1-Boc-3-Cyclobutylazetidin-3-ol

This protocol describes the synthesis starting from the commercially available 1-Boc-azetidin-3-one.

Materials:

-

1-Boc-azetidin-3-one

-

Cyclobutylmagnesium bromide solution (in a suitable solvent like THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of 1-Boc-azetidin-3-one in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: The cyclobutylmagnesium bromide solution is added dropwise to the stirred solution of 1-Boc-azetidin-3-one under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-Boc-3-cyclobutylazetidin-3-ol.

Experimental Protocol: Deprotection of the Boc Group

Materials:

-

1-Boc-3-cyclobutylazetidin-3-ol

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: 1-Boc-3-cyclobutylazetidin-3-ol is dissolved in a suitable solvent like DCM.

-

Acidic Cleavage: An excess of TFA or a solution of HCl is added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

-

Neutralization: Upon completion, the reaction mixture is carefully neutralized by the addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extraction: The product is extracted into an organic solvent like DCM or ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.

Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is dictated by the interplay of the strained azetidine ring, the nucleophilic secondary amine, and the tertiary alcohol.

Key Reactions

spectroscopic data for 3-Cyclobutylazetidin-3-OL

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimentally determined spectroscopic data for 3-Cyclobutylazetidin-3-ol. The following guide provides predicted data, a proposed synthetic pathway, and generalized experimental protocols for the synthesis and characterization of the target compound.

Predicted Spectroscopic Data

While experimental data is not publicly available, predicted mass spectrometry data has been computed and is available through databases such as PubChem. This data can be a useful reference for the experimental characterization of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 128.1070 |

| [M+Na]⁺ | 150.0889 |

| [M-H]⁻ | 126.0924 |

Data sourced from computational predictions.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reaction of a suitable N-protected 3-azetidinone with a cyclobutyl Grignard reagent, followed by deprotection.

Synthesis of N-Benzhydryl-azetidin-3-one

A common starting material for the synthesis of 3-substituted azetidines is N-benzhydryl-azetidin-3-one. This can be prepared from 1,3-dichloroacetone and benzhydrylamine.

Experimental Protocol:

-

To a stirred solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as acetonitrile, add benzhydrylamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzhydryl-azetidin-3-one.

Grignard Reaction with Cyclobutylmagnesium Bromide

The key step to introduce the cyclobutyl group is a Grignard reaction.

Experimental Protocol:

-

Prepare the Grignard reagent by adding cyclobutyl bromide (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Slowly add a solution of N-benzhydryl-azetidin-3-one (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting N-benzhydryl-3-cyclobutylazetidin-3-ol by column chromatography.

Deprotection to Yield this compound

The final step is the removal of the benzhydryl protecting group.

Experimental Protocol:

-

Dissolve the N-benzhydryl-3-cyclobutylazetidin-3-ol (1.0 eq) in a suitable solvent such as methanol.

-

Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Proposed Characterization Methods

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the protons on the azetidine ring, the cyclobutane ring, and the hydroxyl and amine protons. The chemical shifts, splitting patterns, and integration of these signals would be characteristic of the compound's structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the azetidinol, the carbons of the azetidine and cyclobutane rings.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-H stretches of the aliphatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition, which should match the predicted values in Table 1.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Synthetic and characterization workflow for this compound.

Technical Whitepaper: On the Putative Synthesis and Characterization of 3-Cyclobutylazetidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, a thorough review of scientific literature and patent databases has revealed no specific publications detailing the discovery, isolation, or biological activity of 3-Cyclobutylazetidin-3-ol. Consequently, this guide presents a hypothetical approach to its synthesis and characterization based on established methodologies for the preparation of analogous 3-substituted azetidin-3-ol derivatives. The experimental protocols and data presented herein are illustrative and require experimental validation.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties. The incorporation of a cyclobutyl group at the 3-position of an azetidin-3-ol introduces a spirocyclic center that can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability. This whitepaper outlines a potential synthetic pathway for this compound, along with generalized experimental protocols and characterization methods.

Hypothetical Synthesis Pathway

The proposed synthesis of this compound commences with a protected azetidin-3-one, which serves as a key intermediate. The cyclobutyl moiety is introduced via a Grignard reaction, followed by deprotection to yield the target compound.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Illustrative)

The following are generalized, illustrative protocols for the key steps in the proposed synthesis. These would require optimization and adaptation for the specific substrates and scales used.

3.1. Synthesis of N-protected-3-cyclobutylazetidin-3-ol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-protected-azetidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: A solution of cyclobutylmagnesium bromide (1.2 eq) in THF is added dropwise to the stirred solution of the azetidinone over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

3.2. Deprotection to Yield this compound

The choice of deprotection strategy depends on the nature of the nitrogen-protecting group (e.g., Boc, Cbz). A representative protocol for Boc deprotection is provided below.

-

Reaction Setup: The N-Boc-3-cyclobutylazetidin-3-ol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acidolysis: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then basified with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.

Quantitative Data (Hypothetical)

As no experimental data for this compound has been reported, the following table is a template for how such data would be presented.

| Step | Reactant | Product | Yield (%) | Purity (%) | Analytical Method |

| Grignard Reaction & Purification 1 | N-Boc-azetidin-3-one | N-Boc-3-cyclobutylazetidin-3-ol | (e.g., 75) | (e.g., >95) | NMR, LC-MS |

| Deprotection & Purification 2 | N-Boc-3-cyclobutylazetidin-3-ol | This compound | (e.g., 85) | (e.g., >98) | NMR, LC-MS, EA |

EA: Elemental Analysis

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the cyclobutyl and azetidine rings and the tertiary alcohol.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and amine (N-H) functional groups.

Signaling Pathways and Biological Activity

There is no information available regarding the biological activity or associated signaling pathways for this compound. Should this molecule be investigated for its biological effects, a logical workflow for such a study is presented below.

Workflow for Biological Activity Screening

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

While the specific compound this compound is not described in the current scientific literature, its synthesis is plausible through established chemical transformations. This whitepaper provides a hypothetical, yet chemically sound, framework for its preparation and characterization. The unique structural features of this molecule may warrant its synthesis and subsequent investigation for potential applications in drug discovery and development. All presented protocols and workflows are illustrative and would require experimental validation.

physical and chemical properties of 3-Cyclobutylazetidin-3-OL

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a summary of the known physical and chemical properties of the novel heterocyclic compound, 3-Cyclobutylazetidin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this document compiles available computed data for the free base and its hydrochloride salt. Furthermore, a plausible synthetic route and general characterization methodologies are presented based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

Detailed experimental characterization of this compound is not extensively reported in the current scientific literature. However, computational methods provide predicted values for several key physicochemical properties. The following tables summarize the available computed data for this compound and its common salt form, this compound hydrochloride. It is critical to note that these are in silico predictions and await experimental verification.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | PubChem |

| Molecular Weight | 127.19 g/mol | PubChem |

| XLogP3-AA (Predicted Lipophilicity) | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 32.6 Ų | PubChem |

| Monoisotopic Mass | 127.099714038 Da | PubChem |

| Complexity | 106 | PubChem |

Table 2: Computed Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | PubChem |

| Molecular Weight | 163.64 g/mol | PubChem |

| Monoisotopic Mass | 163.076391 Da | PubChem[1] |

| Predicted Collision Cross Section ([M+H]⁺) | 123.1 Ų | PubChemLite[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organometallic addition to a ketone.

Proposed Synthetic Route

The synthesis would likely commence from an N-protected azetidin-3-one. A common protecting group for the azetidine nitrogen is the benzyl (Bn) or a carbamate group like tert-butyloxycarbonyl (Boc). The key step involves a nucleophilic addition of a cyclobutyl organometallic reagent to the carbonyl group of the protected azetidin-3-one.

-

Preparation of N-protected Azetidin-3-one: Commercially available N-Boc-azetidin-3-one or its benzyl-protected analogue would serve as the starting material.

-

Grignard Reaction: Cyclobutylmagnesium bromide, prepared from cyclobutyl bromide and magnesium turnings in an ethereal solvent like THF or diethyl ether, is added to a solution of the N-protected azetidin-3-one at a low temperature (e.g., -78 °C to 0 °C). This reaction forms the tertiary alcohol.

-

Deprotection: The protecting group is then removed. For an N-Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. For a benzyl group, catalytic hydrogenation is the standard method.

-

Work-up and Purification: An aqueous work-up followed by extraction and purification by column chromatography or crystallization would yield the final product, this compound.

General Characterization Protocols

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the cyclobutyl and azetidine ring protons. The absence of the protecting group signals would confirm successful deprotection.

-

¹³C NMR would show the corresponding carbon signals, including a key signal for the quaternary carbon of the tertiary alcohol.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₇H₁₃NO.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and a peak in the 3200-3500 cm⁻¹ range for the N-H stretch of the secondary amine.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the proposed synthesis and subsequent characterization of this compound.

Biological and Pharmacological Context

As of the date of this guide, no specific biological activities, pharmacological studies, or signaling pathway involvements for this compound have been reported in the public domain. However, the azetidine and cyclobutane moieties are recognized as important structural motifs in medicinal chemistry. Azetidines are considered valuable saturated heterocyclic scaffolds that can improve physicochemical properties such as solubility and metabolic stability. The cyclobutane ring is a bioisostere for larger or more flexible groups and can impart conformational rigidity. The combination of these two scaffolds in this compound makes it an interesting candidate for library synthesis and screening in various drug discovery programs.

Conclusion

This compound is a novel chemical entity with limited currently available experimental data. This guide has consolidated the available computed physicochemical properties and proposed a viable synthetic route based on established organic chemistry principles. The provided workflow for synthesis and characterization serves as a general protocol for researchers aiming to produce and study this compound. Further experimental investigation is necessary to validate the computed data and to explore the potential biological and pharmacological applications of this compound.

References

An In-Depth Technical Guide to 3-Cyclobutylazetidin-3-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique strained ring structure imparts desirable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of 3-Cyclobutylazetidin-3-OL, a specific derivative of the azetidine core, detailing its chemical identity, physicochemical properties, and the general synthetic strategies applicable to its preparation. While specific experimental and biological data for this compound are not extensively available in the public domain, this guide aims to provide a valuable resource by contextualizing its properties and potential applications within the broader landscape of azetidine-based drug discovery.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in research and development.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃NO |

| Canonical SMILES | C1CC(C1)C2(CNC2)O |

| InChI | InChI=1S/C7H13NO/c9-7(4-8-5-7)6-2-1-3-6/h6,8-9H,1-5H2 |

| InChIKey | HRPBDLJQDPPYMV-UHFFFAOYSA-N |

Synonyms

While a comprehensive list of synonyms for the free base is not extensively documented, the hydrochloride salt is more commonly referenced in chemical databases. The primary synonym for the parent compound is:

-

3-cyclobutyl-3-hydroxyazetidine

Physicochemical Properties

The physicochemical properties of a compound are critical in assessing its drug-likeness and potential for further development. The following table summarizes the predicted properties for this compound.[1]

| Property | Value |

| Molecular Weight | 127.18 g/mol |

| Monoisotopic Mass | 127.0997 Da |

| XlogP (predicted) | 0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.6 Ų |

| Heavy Atom Count | 9 |

Experimental Protocols: A General Approach to Synthesis

A common strategy involves the reaction of an N-protected azetidin-3-one with a suitable organometallic reagent, in this case, a cyclobutyl Grignard reagent or cyclobutyllithium. This is followed by deprotection of the nitrogen atom.

General Experimental Workflow:

-

Protection of Azetidin-3-one: The synthesis would likely commence with an N-protected azetidin-3-one. The choice of protecting group is critical, with common examples being benzyl (Bn) or tert-butoxycarbonyl (Boc). The protecting group prevents unwanted side reactions at the nitrogen atom.

-

Grignard Reaction: The N-protected azetidin-3-one is then reacted with a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) or cyclobutyllithium in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C to 0 °C). This nucleophilic addition to the carbonyl group forms the tertiary alcohol.

-

Quenching: The reaction is carefully quenched with an aqueous solution, such as saturated ammonium chloride, to neutralize the reaction mixture and protonate the alkoxide intermediate.

-

Extraction and Purification: The resulting N-protected this compound is extracted from the aqueous layer using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product is purified using techniques like column chromatography.

-

Deprotection: The final step involves the removal of the N-protecting group. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are commonly employed.

-

Final Purification: The deprotected this compound is then purified to yield the final product.

Biological Activity and Signaling Pathways

There is a notable absence of specific biological activity data or implication in defined signaling pathways for this compound in the current body of scientific literature. However, the broader class of azetidine derivatives is of significant interest in drug discovery due to their diverse biological activities.[2]

Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as:

-

Antibacterials: The azetidine-2-one (β-lactam) core is a well-known pharmacophore in many antibiotics.

-

Antivirals: Certain azetidine derivatives have shown promise as antiviral agents.

-

CNS Agents: The rigid azetidine scaffold can be used to create conformationally constrained analogues of neurotransmitters, leading to the development of agents targeting the central nervous system. For instance, some azetidine derivatives have been explored as GABA uptake inhibitors.[3]

-

Anticancer Agents: The unique structural features of azetidines have been incorporated into molecules designed to interact with various cancer targets.

Given the structural features of this compound, it could potentially serve as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The tertiary alcohol provides a handle for further functionalization, and the cyclobutyl group can modulate lipophilicity and binding interactions.

Without concrete experimental data, any discussion of signaling pathway involvement would be purely speculative. However, a logical workflow for investigating the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo assays.

Conclusion

This compound is a structurally interesting molecule within the promising class of azetidine compounds. While its specific synthesis and biological functions are not yet well-documented in publicly accessible literature, this guide provides its fundamental chemical identity and predicted physicochemical properties. The outlined general synthetic strategies and hypothetical screening workflows offer a framework for researchers and drug development professionals interested in exploring the potential of this and related compounds. As the field of medicinal chemistry continues to seek novel three-dimensional scaffolds, the exploration of less-chartered chemical space, including derivatives like this compound, will be crucial for the discovery of next-generation therapeutics.

References

- 1. PubChemLite - this compound hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Cyclobutylazetidin-3-ol: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclobutylazetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to limited publicly available data for this specific molecule, this document also explores the broader context of substituted azetidin-3-ols, offering insights into potential synthetic routes and biological activities based on analogous structures.

Compound Identification and Properties

| Identifier | Data |

| Compound Name | This compound |

| Molecular Formula | C₇H₁₃NO[1] |

| Molecular Weight | 127.18 g/mol |

| CAS Number | Not available for free base |

Note: The molecular formula is for the free base, as inferred from its hydrochloride salt.

Potential Synthetic Methodologies

The synthesis of 3-substituted azetidin-3-ols can be achieved through various synthetic strategies. A common approach involves the formation of the strained azetidine ring from an acyclic precursor. A generalized experimental protocol is outlined below.

Generalized Protocol for the Synthesis of 3-Substituted Azetidin-3-ols:

-

N-Alkylation: An appropriately substituted amine is reacted with a suitable electrophile, such as a protected epihalohydrin, to form an amino alcohol precursor. This reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

-

Cyclization: The resulting amino alcohol is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., THF) to induce intramolecular cyclization, forming the azetidin-3-ol ring. This step is often performed at elevated temperatures.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure to yield the desired 3-substituted azetidin-3-ol.

Caption: Generalized synthetic pathway to this compound.

Potential Biological Activity and Signaling Pathways

The azetidine ring is a key structural motif in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications. While specific biological data for this compound is not available, the broader class of substituted azetidin-3-ols and related azetidinones have shown promising activities, including antibacterial, antiviral, and enzyme inhibitory effects.

The presence of the cyclobutyl group and the hydroxyl and amine functionalities in this compound suggests potential for specific interactions with biological targets. These functional groups can participate in hydrogen bonding and hydrophobic interactions within protein binding pockets. For instance, substituted azetidinones have been investigated as inhibitors of various enzymes, including those involved in cell signaling pathways crucial for disease progression.

Below is a hypothetical representation of how a substituted azetidin-3-ol derivative could potentially modulate a cellular signaling pathway by inhibiting a key kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

stability and reactivity of 3-Cyclobutylazetidin-3-OL

An In-depth Technical Guide on the Stability and Reactivity of 3-Cyclobutylazetidin-3-ol

Abstract

This technical guide provides a comprehensive overview of the predicted stability and reactivity of this compound, a novel heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document extrapolates information from structurally related compounds, including N-substituted-3-hydroxyazetidines and other cyclobutane-containing molecules. The guide outlines potential synthetic routes, predicted stability under various conditions, and expected reactivity patterns. Furthermore, it includes detailed hypothetical experimental protocols for the synthesis and analysis of this compound, along with graphical representations of key processes to support researchers and professionals in drug development.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry as they are considered bioisosteres of more common ring systems and can impart unique physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The incorporation of a cyclobutyl group and a tertiary alcohol in this compound suggests a molecule with a distinct three-dimensional structure that could be valuable for exploring new chemical space in drug discovery. This guide aims to provide a foundational understanding of its chemical behavior based on established principles and data from analogous structures.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₃NO | Based on structural components. |

| Molecular Weight | 127.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid or high-boiling point liquid | The presence of a hydroxyl group allows for hydrogen bonding. |

| Solubility | Expected to be soluble in polar organic solvents and water | The polar azetidine ring and hydroxyl group should confer aqueous solubility. |

| pKa | Estimated to be around 8.5-9.5 for the azetidine nitrogen | Typical for secondary amines in a small ring system. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the reaction of an N-protected azetidin-3-one with a cyclobutyl Grignard reagent, followed by deprotection.

Hypothetical Synthesis Protocol

Step 1: Grignard Reaction

-

To a solution of N-Boc-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add cyclobutylmagnesium bromide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-cyclobutylazetidin-3-ol.

Step 2: Deprotection

-

Dissolve the crude N-Boc-3-cyclobutylazetidin-3-ol in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with a 1 M solution of sodium hydroxide.

-

Extract the product with DCM (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Purify the final product by column chromatography or distillation.

Caption: Hypothetical two-step synthesis of this compound.

Stability Profile

The stability of this compound is influenced by the inherent ring strain of the azetidine core and the presence of the tertiary alcohol.

Predicted Stability

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic pH | Likely to undergo ring-opening. | The azetidine nitrogen can be protonated, which may facilitate nucleophilic attack and ring cleavage. |

| Basic pH | Generally stable. | The secondary amine and tertiary alcohol are relatively stable under basic conditions. |

| Elevated Temperature | Moderate stability. | Ring strain may lead to thermal decomposition at higher temperatures. |

| Oxidizing Agents | Susceptible to oxidation. | The secondary amine can be oxidized, and the tertiary alcohol could potentially be cleaved under harsh oxidative conditions. |

Experimental Protocol for Stability Assessment

-

Prepare stock solutions of this compound in various aqueous buffer systems (e.g., pH 2, 7, and 10).

-

Incubate the solutions at different temperatures (e.g., 4 °C, 25 °C, and 50 °C).

-

At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw aliquots from each solution.

-

Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to quantify the remaining parent compound and identify any degradation products.

-

Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of any major degradants.

Caption: Workflow for assessing the chemical stability of the target compound.

Reactivity Profile

The reactivity of this compound is dictated by the functional groups present: a secondary amine, a tertiary alcohol, and the strained azetidine ring.

Predicted Reactivity

-

N-Alkylation/N-Acylation: The secondary amine of the azetidine ring is expected to be nucleophilic and can readily react with electrophiles such as alkyl halides and acyl chlorides.

-

O-Alkylation/O-Acylation: The tertiary alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with electrophiles. Direct acylation of the tertiary alcohol may be sterically hindered but possible with reactive acylating agents.

-

Ring-Opening Reactions: Under acidic conditions or with specific nucleophiles, the strained azetidine ring may undergo ring-opening reactions.

Caption: Predicted reactivity pathways for this compound.

Conclusion

While this compound is not a well-documented compound, its chemical behavior can be reasonably predicted based on fundamental chemical principles and the known properties of related molecules. It is anticipated to be a versatile building block with multiple reactive sites, offering opportunities for the synthesis of diverse chemical libraries for drug discovery. The provided hypothetical protocols for its synthesis and stability assessment offer a starting point for researchers interested in exploring the potential of this and other novel azetidine-containing compounds. Further experimental validation is necessary to confirm these predictions.

Stereoselective Synthesis of 3-Cyclobutylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed stereoselective synthesis of 3-Cyclobutylazetidin-3-ol, a novel azetidine derivative with potential applications in drug discovery. Due to the limited availability of direct literature on this specific molecule, this document outlines a rational synthetic approach based on established and analogous stereoselective methodologies. The guide details proposed reaction pathways, key experimental protocols, and stereochemical considerations.

Proposed Synthetic Strategy

The proposed synthesis of this compound hinges on a two-step sequence:

-

Stereoselective Synthesis of a Chiral Azetidin-3-one Precursor: The initial and critical step involves the preparation of an enantiomerically enriched N-protected azetidin-3-one. This sets the stage for controlling the stereochemistry of the final product.

-

Diastereoselective Nucleophilic Addition: The subsequent introduction of the cyclobutyl group via a Grignard reagent to the azetidin-3-one carbonyl is the second key transformation. The facial selectivity of this addition will determine the final diastereomeric ratio of the product.

This strategy is depicted in the workflow diagram below.

Methodological & Application

Application Notes and Protocols for 3-Cyclobutylazetidin-3-OL in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous demand for novel molecular scaffolds that can overcome the limitations of traditional flat, aromatic structures. The "escape from flatland" is a strategic approach to designing drug candidates with improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced target selectivity and reduced off-target toxicity. Three-dimensional (3D) saturated heterocyclic systems are at the forefront of this movement, and among them, the 3-Cyclobutylazetidin-3-OL scaffold has emerged as a promising building block.

This compound, a spirocyclic azetidine, offers a rigid and structurally complex core that can orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. The incorporation of a cyclobutane ring fused in a spirocyclic fashion to an azetidine core introduces a desirable degree of sp3 character, which is often associated with improved developability of drug candidates. The tertiary alcohol moiety provides a convenient handle for further functionalization, allowing for the exploration of chemical space around the core scaffold.

These application notes will provide an overview of the utility of this compound in medicinal chemistry, including proposed synthetic protocols and examples of its application in the design of biologically active agents.

Key Advantages of the this compound Scaffold

The unique structural features of this compound confer several advantages in drug design:

-

Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, non-planar structure that allows for the precise spatial arrangement of substituents, facilitating optimal interactions with the binding pockets of target proteins.

-

Improved Physicochemical Properties: The increased sp3 character of the scaffold can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to traditional aromatic systems.

-

Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than other larger heterocyclic systems.

-

Novel Chemical Space: The this compound scaffold provides access to novel chemical space, enabling the development of intellectual property and the discovery of first-in-class drug candidates.

-

Versatile Synthetic Handle: The hydroxyl group serves as a versatile point for derivatization, allowing for the introduction of a wide range of functional groups to modulate biological activity and pharmacokinetic properties.

Therapeutic Applications and Biological Activity

While specific biological data for compounds containing the this compound core are not yet widely published, the broader class of spirocyclic azetidines has demonstrated significant potential across various therapeutic areas. The data presented below is for structurally related spirocyclic azetidine derivatives and serves to illustrate the potential of this scaffold class.

Antimycobacterial Activity

A series of novel 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb) H37Rv strain. Several of these compounds exhibited potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low micromolar to nanomolar range.[1]

Table 1: In Vitro Antimycobacterial Activity of Representative Spirocyclic Azetidine Derivatives [1]

| Compound ID | Structure | MIC (µg/mL) vs. Mtb H37Rv |

| 3a | 2'-(4-fluorophenyl)-1-(5-nitro-2-furoyl)-7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | 0.05 |

| 3b | 1-(5-nitro-2-furoyl)-2'-(4-(trifluoromethyl)phenyl)-7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | 0.1 |

| 3c | 2'-(4-chlorophenyl)-1-(5-nitro-2-furoyl)-7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | 0.2 |

| Isoniazid | (Standard) | 0.05 |

Anticancer Activity

Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. Some of these compounds have shown significant growth inhibitory effects, highlighting the potential of spiro-azetidine scaffolds in oncology.[2]

Table 2: In Vitro Cytotoxicity of a Representative Spiro-Azetidine Derivative against Breast Cancer Cell Lines [2]

| Cell Line | Compound 7g IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) |

| MDA-MB-453 | 1.2 ± 0.11 | 1.0 ± 0.09 |

| MDA-MB-468 | 1.5 ± 0.14 | 1.1 ± 0.10 |

Experimental Protocols

The following protocols provide a general framework for the synthesis of the N-Boc protected this compound scaffold and its subsequent derivatization.

Proposed Synthesis of N-Boc-3-Cyclobutylazetidin-3-OL

This proposed multi-step synthesis is based on established methodologies for the preparation of substituted azetidines and spirocyclic systems.

Caption: Proposed synthetic workflow for N-Boc-3-Cyclobutylazetidin-3-OL.

Protocol Details:

-

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one.

-

React epichlorohydrin with benzhydrylamine to form 1-benzhydryl-3-hydroxyazetidine.

-

Oxidize the secondary alcohol to the corresponding ketone, 1-benzhydrylazetidin-3-one, using a suitable oxidizing agent such as Swern or Dess-Martin periodinane.

-

-

Step 2: Spirocyclization.

-

Prepare a cyclobutylating agent, for example, by reacting 1,3-dibromopropane with n-butyllithium to form a cyclopropylmethyl lithium species, which can then be converted to a lithium dicyclopropylcuprate.

-

React the 1-benzhydrylazetidin-3-one with the cyclobutylating agent to form the spirocyclic ketone.

-

-

Step 3: Reduction and N-Deprotection/Protection.

-

Reduce the ketone of the spirocyclic intermediate to the tertiary alcohol using a reducing agent like sodium borohydride.

-

Remove the benzhydryl protecting group via hydrogenolysis using hydrogen gas and a palladium on carbon catalyst.

-

Protect the resulting secondary amine with a Boc group by reacting with di-tert-butyl dicarbonate (Boc anhydride) to yield the final product, N-Boc-3-cyclobutylazetidin-3-ol.

-

Derivatization of the 3-Hydroxy Group

The tertiary alcohol of N-Boc-3-cyclobutylazetidin-3-ol can be derivatized through various reactions to introduce diverse functionalities.

Example: Etherification

-

To a solution of N-Boc-3-cyclobutylazetidin-3-ol in a suitable solvent (e.g., THF or DMF), add a base such as sodium hydride at 0 °C.

-

After stirring for a short period, add the desired electrophile (e.g., an alkyl halide or benzyl bromide).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Signaling Pathway and Mechanism of Action

The this compound scaffold can be incorporated into inhibitors of various enzymes and receptors. For instance, spirocyclic scaffolds have been successfully employed in the design of inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and a target for neurological disorders.

Caption: Inhibition of the MAGL pathway by a spirocyclic azetidine inhibitor.

In this pathway, MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid. An inhibitor based on the this compound scaffold would block this activity, leading to an increase in 2-AG levels and a subsequent enhancement of endocannabinoid signaling, which can have therapeutic benefits in various neurological and inflammatory conditions.

Conclusion

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with the potential for improved physicochemical properties, makes it an attractive building block for the design of next-generation therapeutics. The synthetic protocols and biological data for related compounds presented in these notes provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic applications.

References

3-Cyclobutylazetidin-3-OL: A Novel Scaffold with Uncharted Potential in Drug Discovery

The small, structurally rigid 3-Cyclobutylazetidin-3-OL motif is emerging as a compelling, yet underexplored, scaffold for the development of novel therapeutics. Its unique three-dimensional architecture offers a promising starting point for designing selective and potent modulators of a variety of biological targets. While extensive public data on specific drug candidates incorporating this exact moiety remains limited, its constituent parts—the cyclobutane and azetidine rings—are well-established in medicinal chemistry, suggesting a rich potential for future applications.

The incorporation of small, strained ring systems like cyclobutane and azetidine into drug candidates can offer significant advantages. These include the ability to explore novel chemical space, improve metabolic stability, and fine-tune the conformational rigidity of a molecule to enhance binding to its target. The cyclobutyl group can act as a bioisostere for larger or more flexible moieties, while the azetidine ring can serve as a versatile anchor for further chemical modification and can influence physicochemical properties such as solubility and permeability.

Currently, the public domain lacks detailed pharmacological data and extensive experimental protocols specifically centered on this compound. However, by examining the broader context of its parent structures, we can infer its potential applications and propose general methodologies for its investigation in a drug discovery setting.

Potential Therapeutic Applications

Based on the known activities of related cyclobutane and azetidine-containing compounds, this compound could serve as a key building block for developing novel agents in several therapeutic areas:

-

Oncology: The scaffold could be elaborated to generate inhibitors of kinases or other enzymes implicated in cancer cell proliferation and survival. The rigid structure may aid in achieving selectivity for specific ATP-binding sites.

-

Central Nervous System (CNS) Disorders: The polarity and compact nature of the azetidinol portion could be advantageous for designing molecules that cross the blood-brain barrier. Derivatives could be explored as modulators of GPCRs or ion channels involved in neurological diseases.

-

Infectious Diseases: The unique shape and potential for hydrogen bonding of the 3-hydroxyazetidine core could be exploited to design inhibitors of bacterial or viral enzymes.

Experimental Protocols

The following are generalized protocols for the synthesis and initial biological evaluation of derivatives based on the this compound scaffold. These protocols are intended as a starting point and would require optimization for specific target molecules.

General Synthetic Protocol for N-Functionalization of this compound

This protocol describes a common method for attaching various functional groups to the nitrogen atom of the azetidine ring, which is a key step in building a library of diverse compounds for screening.

Materials:

-

This compound hydrochloride

-

Desired electrophile (e.g., alkyl halide, acyl chloride, or sulfonyl chloride)

-

DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluent system for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in the chosen anhydrous solvent, add the base (e.g., DIPEA, 2.5 eq).

-

Stir the mixture at room temperature for 10-15 minutes to ensure the free base is formed.

-

Add the electrophile (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-substituted derivative.

General Protocol for a Kinase Inhibition Assay

This protocol provides a framework for screening this compound derivatives against a target kinase. The specific kinase, substrate, and detection method will need to be adapted based on the research goals.

Materials:

-

Purified target kinase

-

Specific kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

A suitable kinase assay detection kit (e.g., ADP-Glo™, LanthaScreen™, or similar)

-

Microplate reader compatible with the detection method

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate assay buffer.

-

In a microplate, add the test compound dilutions, the kinase, and the substrate.

-

Allow the kinase and compound to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

As no specific quantitative data for this compound derivatives is publicly available, the following table is a template for how such data, once generated, should be presented.

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Binding Affinity (Kᵢ/Kₔ, nM) | Cell-based Activity (EC₅₀, nM) |

| Example-01 | Kinase X | Biochemical | Data | Data | Data |

| Example-02 | GPCR Y | Radioligand Binding | Data | Data | Data |

| Example-03 | Enzyme Z | Enzymatic | Data | Data | Data |

Future Directions and Conclusion

The this compound scaffold represents a largely untapped area in drug discovery. Its unique structural features hold considerable promise for the development of novel therapeutics with improved properties. The immediate path forward involves the synthesis of diverse libraries of derivatives and their systematic screening against a wide range of biological targets. As data from these studies become available, a clearer picture of the true potential of this intriguing scaffold will emerge, paving the way for its application in addressing unmet medical needs. Researchers and drug development professionals are encouraged to explore the synthetic accessibility and biological relevance of this promising molecular framework.

Application Notes and Protocols: 3-Cyclobutylazetidin-3-OL as a Scaffold in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. Similarly, the cyclobutane motif is frequently employed as a bioisosteric replacement for other functional groups, offering a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. The combination of these two moieties in the form of 3-cyclobutylazetidin-3-ol presents a novel, spirocyclic building block with significant potential for the development of new chemical entities. This document provides detailed protocols for the synthesis of this scaffold and explores its potential applications in organic synthesis and drug discovery.

Synthetic Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the Grignard reaction of a protected azetidin-3-one with cyclobutylmagnesium bromide, followed by deprotection.

Step 1: Synthesis of tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate

Reaction Scheme:

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one)

-

Cyclobutyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Cyclobutylmagnesium Bromide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of cyclobutyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining cyclobutyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: In a separate flame-dried flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution of the azetidinone to 0 °C using an ice bath.

-

Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cooled azetidinone solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate as a colorless oil or white solid.

Step 2: Deprotection to this compound

Reaction Scheme:

Materials:

-

tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes typical, hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on reaction scale and conditions.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by ¹H NMR) |

| 1: Grignard Reaction | tert-butyl 3-oxoazetidine-1-carboxylate | tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate | 227.31 | 75-85 | >95% |

| 2: Deprotection | tert-butyl 3-cyclobutyl-3-hydroxyazetidine-1-carboxylate | This compound | 127.18 | 90-98 | >98% |

Applications in Organic Synthesis and Drug Discovery

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of more complex molecules. The secondary amine and tertiary alcohol functionalities provide orthogonal handles for further chemical modifications.

-

N-Functionalization: The azetidine nitrogen can be readily functionalized through various reactions such as alkylation, acylation, arylation, and reductive amination. This allows for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

-

O-Functionalization: The tertiary alcohol can be used as a handle for further modifications, including etherification, esterification, or as a leaving group for nucleophilic substitution reactions after activation.

-

Scaffold for Spirocyclic Compounds: This building block is inherently a spirocyclic system, a structural motif that is increasingly sought after in drug design due to its ability to confer conformational rigidity and novel three-dimensional shapes.

The incorporation of the this compound scaffold into molecules can be a strategic approach in lead optimization to:

-

Improve Physicochemical Properties: The polar nature of the azetidine ring can enhance aqueous solubility.

-

Enhance Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Explore Novel Chemical Space: The unique three-dimensional structure of this scaffold allows for the exploration of new areas of chemical space, potentially leading to the discovery of compounds with novel biological activities.

Visualizations

Caption: Synthetic workflow for the preparation of this compound.

Caption: Scaffold-based drug discovery approach using this compound.

Application Notes and Protocols for 3-Cyclobutylazetidin-3-ol Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential derivatization of 3-Cyclobutylazetidin-3-ol, a novel scaffold with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for analogous azetidine derivatives and are intended to serve as a guide for the preparation and further functionalization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-Boc-3-azetidinone. The first step involves a Grignard reaction to introduce the cyclobutyl moiety, followed by the deprotection of the azetidine nitrogen.

Step 1: Synthesis of 1-Boc-3-Cyclobutylazetidin-3-ol

This step involves the nucleophilic addition of a cyclobutyl Grignard reagent to 1-Boc-3-azetidinone.

Reaction Scheme:

Caption: Synthesis of 1-Boc-3-Cyclobutylazetidin-3-ol via Grignard Reaction.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of cyclobutyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. The reaction is initiated by gentle heating. After the initiation, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent under a nitrogen atmosphere.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-3-Cyclobutylazetidin-3-ol.